molecular formula C16H14N2O4 B14584355 4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate CAS No. 61126-39-4

4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate

Cat. No.: B14584355
CAS No.: 61126-39-4
M. Wt: 298.29 g/mol
InChI Key: GARVGBYLSLCQDL-UHFFFAOYSA-N
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Description

4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitroethenyl group attached to a phenyl ring, which is further connected to a methylphenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate typically involves the reaction of 4-(2-nitroethenyl)phenol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl carbamates depending on the electrophile used.

Scientific Research Applications

4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The carbamate moiety can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitroethenyl)phenyl (4-methoxyphenyl)carbamate
  • 4-(2-Nitroethenyl)phenyl (4-chlorophenyl)carbamate
  • 4-(2-Nitroethenyl)phenyl (4-fluorophenyl)carbamate

Uniqueness

4-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61126-39-4

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

[4-(2-nitroethenyl)phenyl] N-(4-methylphenyl)carbamate

InChI

InChI=1S/C16H14N2O4/c1-12-2-6-14(7-3-12)17-16(19)22-15-8-4-13(5-9-15)10-11-18(20)21/h2-11H,1H3,(H,17,19)

InChI Key

GARVGBYLSLCQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=C[N+](=O)[O-]

Origin of Product

United States

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